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molecular formula C15H14N2O B8663027 2,3-Dimethyl-6-phenyl-5-(prop-2-yn-1-yl)pyrimidin-4(3H)-one CAS No. 154347-97-4

2,3-Dimethyl-6-phenyl-5-(prop-2-yn-1-yl)pyrimidin-4(3H)-one

Cat. No. B8663027
M. Wt: 238.28 g/mol
InChI Key: SIYVGGFCSAAZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05298481

Procedure details

A mixture of 0.76 g (3.4 mmol) of 2-methyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone, 0.72 g (5.2 mmol) of anhydrous potassium carbonate, 0.32 mL (5.1 mmol) of methyl iodide and 20 mL of methyl ethyl ketone was heated at reflux for 6 h. The mixture was cooled, diluted with 40 mL of water and extracted with two 60 mL portions of ethyl acetate. The ethyl acetate extracts were dried and rotovaped to leave 0.75 g of crude product. This material was purified by flash chromatography on silica gel to afford 0.71 g of 2,3-dimethyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone as a white solid, mp 142°-144° C., 1H-NMR (CDCl3) δ 2.10(3H,t,J=4), 2.60(3H,s), 3.40(2H,d,J=4), 3.60(3H,s), 7.45(3H,m), 7.65(2H,m); IR(nujol) 3200, 1650 cm-1.
Name
2-methyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[C:18](=O)([O-])[O-].[K+].[K+].CI.C(C(C)=O)C>O>[CH3:1][C:2]1[N:7]([CH3:18])[C:6](=[O:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
2-methyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone
Quantity
0.76 g
Type
reactant
Smiles
CC1=NC(=C(C(N1)=O)CC#C)C1=CC=CC=C1
Name
Quantity
0.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.32 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with two 60 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate extracts were dried
CUSTOM
Type
CUSTOM
Details
to leave 0.75 g of crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C(N1C)=O)CC#C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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